4-Tert-butyl-2-(hydroxymethyl)phenol

Description

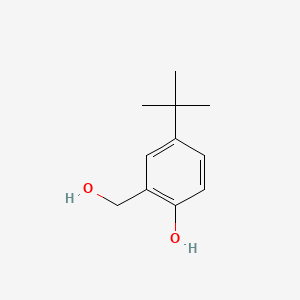

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-6,12-13H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCYCPJHEXJDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216604 | |

| Record name | 2-Hydroxy-5-tert-butylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6638-87-5 | |

| Record name | 2-Hydroxy-5-tert-butylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC48468 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-5-tert-butylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-5-TERT-BUTYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D5E8G29GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-tert-butyl-2-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-tert-butyl-2-(hydroxymethyl)phenol, a valuable intermediate in various fields of chemical research and development. The document details the primary synthesis pathway, experimental protocols, and relevant characterization data.

Introduction

This compound, also known as 2-hydroxy-5-tert-butylbenzyl alcohol, is an organic compound with applications in the synthesis of more complex molecules, including phenolic resins, antioxidants, and potential pharmaceutical agents. Its structure, featuring a sterically hindered phenol and a reactive hydroxymethyl group, makes it a versatile building block. This guide focuses on the most common and direct synthetic route to this molecule: the selective mono-hydroxymethylation of 4-tert-butylphenol.

Core Synthesis Pathway: Electrophilic Aromatic Substitution

The primary pathway for the synthesis of this compound is the base-catalyzed hydroxymethylation of 4-tert-butylphenol using formaldehyde as the electrophile. This reaction is a classic example of an electrophilic aromatic substitution on a highly activated phenol ring.

The reaction proceeds via the formation of a phenoxide ion in the presence of a base, which significantly enhances the nucleophilicity of the aromatic ring. The electron-donating hydroxyl and tert-butyl groups direct the incoming electrophile (formaldehyde) predominantly to the ortho positions. Formaldehyde, in an aqueous basic solution, exists in equilibrium with its hydrated form, methanediol. The phenoxide ion then attacks the carbon atom of formaldehyde, leading to the formation of a hydroxymethyl group on the aromatic ring.

Controlling the stoichiometry of the reactants is crucial for the selective synthesis of the mono-hydroxymethylated product. An excess of formaldehyde or prolonged reaction times can lead to the formation of the di-substituted product, 4-tert-butyl-2,6-di(hydroxymethyl)phenol, and potentially to polymerization.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established chemical principles for the hydroxymethylation of phenols, adapted for selective mono-substitution.

Materials:

-

4-tert-butylphenol

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylphenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (1.0-1.2 equivalents). Stir the mixture until the phenol has completely dissolved to form the sodium phenoxide salt.

-

Addition of Formaldehyde: To the stirred solution, add formaldehyde (37% aqueous solution, 1.0-1.1 equivalents) dropwise at room temperature. The controlled addition of a stoichiometric amount of formaldehyde is critical to favor mono-substitution.

-

Reaction: After the addition is complete, heat the reaction mixture to a temperature between 40-60°C and maintain it for several hours (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully acidify it with dilute hydrochloric acid until it reaches a pH of approximately 5-6. This will protonate the phenoxide and precipitate the product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield can vary depending on the specific reaction conditions and purification efficiency.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| Typical Yield | 60-75% |

| Appearance | White to off-white solid |

| Melting Point | 52-55 °C |

Characterization Data (Expected)

The following are the expected spectroscopic data for this compound based on its structure and data for analogous compounds.

| Spectroscopic Data | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.30 (m, 1H, Ar-H), 6.90-7.00 (m, 1H, Ar-H), 6.70-6.80 (m, 1H, Ar-H), 4.80 (s, 2H, -CH₂OH), 2.50-3.50 (br s, 2H, -OH), 1.30 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.0 (Ar C-OH), 142.0 (Ar C-C(CH₃)₃), 128.0 (Ar C-H), 126.0 (Ar C-H), 124.0 (Ar C-CH₂OH), 116.0 (Ar C-H), 65.0 (-CH₂OH), 34.0 (-C(CH₃)₃), 31.5 (-C(CH₃)₃) |

| IR (KBr, cm⁻¹) | 3400-3200 (br, O-H stretch), 3050-3000 (Ar C-H stretch), 2960-2850 (Aliphatic C-H stretch), 1600, 1500 (Ar C=C stretch), 1230 (C-O stretch), 1010 (C-O stretch) |

| Mass Spectrometry (EI) | m/z 180 (M⁺), 165, 149, 121, 91 |

Visualizations

Synthesis Pathway

Physicochemical Properties of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol: A Technical Guide

Disclaimer: The information provided in this document pertains to 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (CAS RN: 88-26-6) , as there is a greater availability of technical data for this isomer. It is often colloquially referred to by names similar to the requested "4-tert-butyl-2-(hydroxymethyl)phenol," which may lead to ambiguity.

Introduction

2,6-di-tert-butyl-4-(hydroxymethyl)phenol is a sterically hindered phenolic compound with significant applications as an antioxidant and a versatile intermediate in organic synthesis. Its structure, featuring two bulky tert-butyl groups flanking a hydroxyl group and a hydroxymethyl group at the para position, imparts unique chemical and physical properties. These characteristics are critical for its function in preventing oxidation in materials such as plastics, elastomers, and petroleum products. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and a visualization of its synthesis pathway.

Physicochemical Data

The quantitative physicochemical properties of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol are summarized in the table below for easy reference by researchers and drug development professionals.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₂ | [1] |

| Molecular Weight | 236.35 g/mol | [1][2] |

| Melting Point | 139 - 141 °C | [1][3] |

| Boiling Point | 306 - 307 °C at 760 mmHg (estimated) | [4] |

| Water Solubility | 312.6 mg/L at 25 °C (estimated) | [4] |

| LogP (Octanol/Water Partition Coefficient) | 3.504 (estimated) | [4][5] |

| pKa (Strongest Acidic) | 10.73 (predicted) | [5] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of phenolic compounds like 2,6-di-tert-butyl-4-(hydroxymethyl)phenol are outlined below. These protocols are based on established analytical techniques.

Determination of Melting Point

The melting point can be determined using a digital melting point apparatus.

-

Sample Preparation: A small amount of the crystalline 2,6-di-tert-butyl-4-(hydroxymethyl)phenol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The temperature is increased at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Boiling Point

The boiling point of high-boiling compounds is often determined under reduced pressure to prevent decomposition.

-

Apparatus: A distillation setup with a vacuum pump, manometer, and a heating mantle is assembled.

-

Procedure: A sample of the compound is placed in the distillation flask. The system is evacuated to a specific pressure. The sample is then heated until it boils.

-

Measurement: The temperature of the vapor and the pressure are recorded. The boiling point at atmospheric pressure can be extrapolated using a nomograph.

Determination of Water Solubility

The shake-flask method is a common technique for determining water solubility.[6]

-

Sample Preparation: An excess amount of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is allowed to stand, and the undissolved solid is separated from the aqueous solution by centrifugation and filtration.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Octanol/Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a measure of a compound's lipophilicity and is crucial in drug development. It can be determined by the shake-flask method.

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol is dissolved in either the water-saturated octanol or the octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method like HPLC.

-

Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis Workflow

2,6-di-tert-butyl-4-(hydroxymethyl)phenol can be synthesized from 4-tert-butylphenol. The following diagram illustrates a typical synthesis workflow.

Caption: Synthesis workflow for 2,6-di-tert-butyl-4-(hydroxymethyl)phenol.

References

- 1. parchem.com [parchem.com]

- 2. Butylated hydroxymethylphenol | C15H24O2 | CID 6929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accustandard.com [accustandard.com]

- 4. butylated hydroxymethyl phenol, 88-26-6 [thegoodscentscompany.com]

- 5. Human Metabolome Database: Showing metabocard for 2,6-Di-tert-butyl-4-hydroxymethylphenol (HMDB0032048) [hmdb.ca]

- 6. Physical And Chemical Properties Of Phenols, Important Topics For JEE Chemistry 2024 [pw.live]

An In-depth Technical Guide to 4-tert-butyl-2-(hydroxymethyl)phenol (CAS 6638-87-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-butyl-2-(hydroxymethyl)phenol (CAS 6638-87-5), a substituted phenolic compound. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from studies on its structural analogs, including the precursor 4-tert-butylphenol and related di-substituted phenols. This guide covers the physicochemical properties, a representative synthesis protocol, and discusses the potential biological activities and mechanisms of action based on its chemical class. The information is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound, also known as 2-hydroxy-5-tert-butylbenzyl alcohol, is a white crystalline solid.[1] Its chemical structure features a phenol ring substituted with a tert-butyl group at the para position and a hydroxymethyl group at an ortho position. This substitution pattern, particularly the bulky tert-butyl group, sterically hinders the phenolic hydroxyl group, which is characteristic of many synthetic antioxidants.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6638-87-5 | [4] |

| Molecular Formula | C₁₁H₁₆O₂ | [4] |

| Molecular Weight | 180.24 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-hydroxy-5-tert-butylbenzyl alcohol, 2-OHtBuBz alcohol | [4] |

| Appearance | White crystalline solid | [1] |

| LogP | 2.3 | [4] |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general and plausible method involves the controlled hydroxymethylation of 4-tert-butylphenol. The following protocol is a representative synthesis based on established chemical principles for the preparation of hydroxybenzyl alcohols.[5]

Representative Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the reaction of 4-tert-butylphenol with formaldehyde in a basic medium.

Materials:

-

4-tert-butylphenol

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Tertiary alkanol (e.g., tert-butyl alcohol)

-

Hexane

-

Water

-

Carbon dioxide (gas or dry ice)

-

Hydrochloric acid (HCl) for final pH adjustment if necessary

Procedure:

-

In a reaction vessel, form a single-phase, substantially anhydrous liquid mixture of 4-tert-butylphenol, formaldehyde, and a tertiary alkanol. The molar ratio of phenol to formaldehyde should be carefully controlled to favor mono-substitution.

-

Introduce a catalytic amount of a miscible base, such as sodium hydroxide, to the mixture.

-

Maintain the reaction temperature below 25°C to control the reaction rate and selectivity.

-

After the reaction is complete, neutralize the basic catalyst by bubbling carbon dioxide gas through the solution or by the addition of crushed dry ice.

-

Remove the tertiary alkanol from the reaction mixture by distillation under reduced pressure.

-

To the residue, add hexane to precipitate the product.

-

Wash the resulting crystals with additional hexane and then with water to remove impurities.

-

Further purify the product by recrystallization from a suitable solvent if necessary.

Expected Outcome: The synthesis should yield this compound as a crystalline solid. The yield and purity would need to be determined by standard analytical techniques such as NMR, IR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, based on its chemical structure as a hindered phenol, and the known activities of its precursor, 4-tert-butylphenol, and the related compound, 2,4-di-tert-butylphenol, we can infer potential biological roles.

Antioxidant Activity

Substituted phenols, especially those with bulky alkyl groups ortho to the hydroxyl group, are well-known for their antioxidant properties.[2][3] The mechanism of action is believed to involve the donation of the hydrogen atom from the phenolic hydroxyl group to scavenge free radicals, thereby terminating oxidative chain reactions. The resulting phenoxy radical is stabilized by the electron-donating tert-butyl group and by steric hindrance, which prevents it from propagating the radical chain.

The antioxidant activity of the related compound, 2,4-di-tert-butylphenol (2,4-DTBP), has been quantified in several studies.

Table 2: Antioxidant Activity of 2,4-di-tert-butylphenol (Structural Analog)

| Assay | IC₅₀ Value | Reference |

| DPPH Radical Scavenging | 60 µg/mL | [6] |

| ABTS Radical Scavenging | 17 µg/mL | [6] |

| Metal Chelating Activity | 20 µg/mL | [6] |

Cytotoxicity and Other Biological Effects

The precursor, 4-tert-butylphenol, has been shown to exhibit selective cytotoxicity towards melanocytes at concentrations above 100 µM.[7] It has also been implicated in skin depigmentation and is considered a potential endocrine disruptor. Studies on 2,4-di-tert-butylphenol have demonstrated cytotoxic effects against HeLa cells with an IC₅₀ value of 10 μg/mL.[3]

Potential Signaling Pathway Involvement

Research on 4-tert-butylphenol suggests it may influence cellular signaling pathways related to stress responses and inflammation. For instance, in human melanocytes, 4-tert-butylphenol exposure has been shown to sensitize the cells to dendritic cell-mediated killing, a process relevant to vitiligo.[7] This involves the upregulation of stress proteins like HSP70 and alterations in the expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors. While this pathway has not been directly demonstrated for this compound, it represents a plausible area of investigation given the structural similarities.

Applications and Future Directions

Given its structural similarity to known antioxidants, this compound holds potential as a stabilizer in various materials.[3][8] Its biological activities, while not yet well-defined, suggest that it could be a subject of interest in medicinal chemistry and toxicology. Future research should focus on:

-

Developing and optimizing a specific synthesis protocol for high-purity this compound.

-

Conducting in vitro and in vivo studies to directly assess its antioxidant, cytotoxic, and endocrine-disrupting potential.

-

Investigating its effects on specific cellular signaling pathways to elucidate its mechanism of action.

Conclusion

This compound is a substituted phenol with potential applications stemming from its likely antioxidant properties. While direct research on this compound is limited, this guide provides a foundational understanding based on the chemistry of hindered phenols and studies of its close structural analogs. Further research is warranted to fully characterize its synthesis, biological activities, and safety profile, which will be crucial for its potential application in drug development and other scientific fields.

References

- 1. mdpi.com [mdpi.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-5-tert-butylbenzyl alcohol | C11H16O2 | CID 96020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3030428A - Hydroxybenzyl alcohol production - Google Patents [patents.google.com]

- 6. ijat-aatsea.com [ijat-aatsea.com]

- 7. 4-Tertiary Butyl Phenol Exposure Sensitizes Human Melanocytes to Dendritic Cell-Mediated Killing: Relevance to Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Spectral Analysis of 4-tert-butyl-2-(hydroxymethyl)phenol: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral analysis of 4-tert-butyl-2-(hydroxymethyl)phenol. Due to the limited availability of published experimental spectral data for this specific compound, this document outlines the expected spectral characteristics based on fundamental principles of spectroscopy and provides illustrative data from a closely related analogue, 2,4-di-tert-butyl-6-(hydroxymethyl)phenol. The methodologies provided are standard protocols applicable to the analysis of this and similar phenolic compounds.

Chemical Structure and Properties

-

IUPAC Name: 4-(tert-butyl)-2-(hydroxymethyl)phenol

-

CAS Number: 6638-87-5[1]

-

Molecular Formula: C₁₁H₁₆O₂

-

Molecular Weight: 180.24 g/mol

Predicted Spectral Data Summary

The following tables summarize the predicted and expected spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogues.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | Singlet (broad) | 1H | Ar-OH |

| ~7.2 - 7.4 | Doublet | 1H | Ar-H (meta to -OH) |

| ~7.0 - 7.2 | Doublet of Doublets | 1H | Ar-H (ortho to -tert-butyl) |

| ~6.8 - 7.0 | Doublet | 1H | Ar-H (ortho to -OH) |

| ~4.6 - 4.8 | Singlet | 2H | -CH₂ -OH |

| ~4.5 - 5.5 | Singlet (broad) | 1H | -CH₂-OH |

| ~1.3 | Singlet | 9H | -C(CH₃ )₃ |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~155 | C -OH (aromatic) |

| ~142 | C -tert-butyl (aromatic) |

| ~128 | C -H (aromatic) |

| ~126 | C -H (aromatic) |

| ~125 | C -CH₂OH (aromatic) |

| ~115 | C -H (aromatic) |

| ~65 | -C H₂-OH |

| ~34 | -C (CH₃)₃ |

| ~31 | -C(C H₃)₃ |

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H Stretch (phenolic and alcoholic) |

| 3100 - 3000 | Medium | C-H Stretch (aromatic) |

| 2960 - 2850 | Strong | C-H Stretch (aliphatic) |

| 1600 - 1450 | Medium-Strong | C=C Stretch (aromatic ring) |

| 1260 - 1200 | Strong | C-O Stretch (phenol) |

| 1050 - 1000 | Strong | C-O Stretch (primary alcohol) |

| 850 - 800 | Strong | C-H Bend (para-substituted ring) |

Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 165 | High | [M - CH₃]⁺ |

| 151 | Medium | [M - CH₂OH]⁺ |

| 147 | Medium | [M - H₂O - CH₃]⁺ |

| 123 | Medium | [M - C(CH₃)₃]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the base-catalyzed hydroxymethylation of 4-tert-butylphenol with formaldehyde. The following is a general protocol adapted from the synthesis of related compounds.

Materials:

-

4-tert-butylphenol

-

Formaldehyde solution (37% in H₂O)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

A solution of sodium hydroxide in deionized water is prepared in a round-bottom flask.

-

4-tert-butylphenol is added to the flask, and the mixture is stirred until the phenol is completely dissolved.

-

The solution is cooled to room temperature, and formaldehyde solution is added dropwise with continuous stirring.

-

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of hydrochloric acid until the solution is acidic.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data is processed using standard NMR software.

Infrared (IR) Spectroscopy:

-

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.

-

The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Spectral Analysis Workflow

Caption: Workflow for the spectral analysis of a synthesized compound.

Illustrative Spectral Data of an Analogue: 2,4-di-tert-butyl-6-(hydroxymethyl)phenol

The following data for the related compound 2,4-di-tert-butyl-6-(hydroxymethyl)phenol (CAS 16373-02-7) is provided for illustrative purposes.[2]

¹H NMR Data of Analogue

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.21 | d | 1H | Ar-H |

| 6.99 | d | 1H | Ar-H |

| 4.84 | s | 2H | -CH₂- |

| 1.44 | s | 9H | -C(CH₃)₃ |

| 1.31 | s | 9H | -C(CH₃)₃ |

Mass Spectrometry Data of Analogue

| m/z | Relative Intensity | Assignment |

| 236 | High | [M]⁺ |

| 221 | High | [M - CH₃]⁺ |

| 205 | Medium | [M - CH₂OH]⁺ |

| 177 | Medium | [M - C(CH₃)₃]⁺ |

Conclusion

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-tert-butyl-2-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental crystallographic data for 4-tert-butyl-2-(hydroxymethyl)phenol is not publicly available at the time of this writing. The structural data presented herein is based on the closely related analogue, 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, which provides a strong predictive basis for the molecular geometry and conformational behavior of the title compound.

Introduction

This compound is a substituted phenolic compound of interest in various fields, including polymer chemistry and as a potential building block in organic synthesis. Its molecular structure, characterized by a bulky tert-butyl group and a reactive hydroxymethyl group ortho to the phenolic hydroxyl, dictates its chemical reactivity, physical properties, and potential for intermolecular interactions. This guide provides a detailed analysis of its molecular structure and conformational preferences, drawing upon crystallographic data from a closely related analogue and established spectroscopic principles.

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group (-OH) at C1, a hydroxymethyl group (-CH₂OH) at C2, and a tert-butyl group (-C(CH₃)₃) at C4. The presence of the ortho-hydroxymethyl group allows for the formation of an intramolecular hydrogen bond with the phenolic hydroxyl group, which significantly influences the molecule's conformation.

Key Structural Features

The key structural features are derived from the crystal structure of the closely related 2,4-di-tert-butyl-6-(hydroxymethyl)phenol[1].

-

Aromatic Ring: The phenol ring is expected to be planar.[1]

-

Intramolecular Hydrogen Bonding: A significant feature is the intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the oxygen of the ortho-hydroxymethyl group. This interaction forms a six-membered pseudo-ring (S(6) ring motif).[1]

-

Conformation of the S(6) Ring: This six-membered ring, formed by the intramolecular hydrogen bond, typically adopts a half-chair conformation.[1]

-

Bond Lengths and Angles: The phenolic C-O bond is shorter than the alcoholic C-O bond due to conjugation with the aromatic ring.[1] The bond angles around the sp² hybridized carbons of the aromatic ring will be approximately 120°, while those around the sp³ hybridized carbons of the substituents will be closer to 109.5°.

Tabulated Crystallographic Data for 2,4-di-tert-butyl-6-(hydroxymethyl)phenol

The following tables summarize the key bond lengths and angles for 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, which serve as a model for this compound.

| Bond | Length (Å) |

| Phenolic C-O | 1.3820 (19) |

| Alcoholic C-O | 1.447 (2) |

| Average tert-butyl C-C (ring) | 1.54 |

Table 1: Selected Bond Lengths for 2,4-di-tert-butyl-6-(hydroxymethyl)phenol[1].

| Angle | Degrees (°) |

| C-C-O (phenolic) | 119.21 (13) |

| C-C-O (alcoholic) | 111.99 (13) |

| O-H···O (intramolecular) | 146 (2) |

| Aromatic Ring Internal Angles | 116.49 - 123.95 |

Table 2: Selected Bond Angles for 2,4-di-tert-butyl-6-(hydroxymethyl)phenol[1].

Conformational Analysis

The conformation of this compound is dominated by the orientation of the hydroxymethyl group relative to the phenolic hydroxyl group. The formation of the intramolecular hydrogen bond significantly stabilizes a conformation where these two groups are in proximity.

The primary rotational freedom exists around the C2-C(hydroxymethyl) bond and the C1-O(phenolic) bond. The bulky tert-butyl group at the para position does not directly impose steric hindrance on the ortho-substituent but influences the overall electronic properties of the ring.

Due to the intramolecular hydrogen bond, the most stable conformer will have the hydroxyl of the hydroxymethyl group oriented towards the phenolic hydroxyl group. Rotation around the C-C bond of the hydroxymethyl group would lead to a higher energy conformer where this hydrogen bond is broken.

Experimental Protocols

Synthesis of ortho-Hydroxymethylated 4-tert-butylphenol

A general method for the synthesis of ortho-hydroxymethylated phenols involves the reaction of the parent phenol with formaldehyde in the presence of a base. The following is a representative protocol adapted from the synthesis of related compounds[2].

Materials:

-

4-tert-butylphenol

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Chloroform

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water.

-

Add 150 g of 4-tert-butylphenol to the solution and stir with gentle heating until the phenol dissolves completely.

-

Cool the solution to ambient temperature.

-

Add 175 ml of 37% aqueous formaldehyde to the solution and stir for four to six days at ambient temperature.

-

Acidify the reaction mixture by adding 110 ml of concentrated hydrochloric acid, which will result in the formation of a two-phase system.

-

Separate the yellow, oily organic phase and wash it with three 500 ml portions of water.

-

Add 700 ml of chloroform and 500 ml of water to the organic oil and stir the mixture.

-

Isolate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.

-

Evaporate the chloroform to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl protons (a singlet around 1.3 ppm), the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts of the hydroxyl protons can provide evidence for hydrogen bonding.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy:

-

The IR spectrum will be crucial for confirming the presence of the hydroxyl groups and investigating the intramolecular hydrogen bonding. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of O-H stretching. The presence of a relatively sharp band at higher frequency within this region, which does not shift upon dilution, would be strong evidence for an intramolecular hydrogen bond.

Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.

Visualizations

Caption: Workflow for Conformational Analysis.

Conclusion

The molecular structure of this compound is characterized by a planar phenolic ring with key substitutions that allow for the formation of a stabilizing intramolecular hydrogen bond. This interaction is the dominant factor in determining its preferred conformation. While direct crystallographic data is not available, analysis of the closely related 2,4-di-tert-butyl-6-(hydroxymethyl)phenol provides a robust model for its structural parameters. The synthesis can be achieved through established methods for the hydroxymethylation of phenols. A combination of computational modeling and spectroscopic techniques is essential for a comprehensive understanding of its conformational landscape. This guide provides a foundational understanding for researchers and professionals working with this and related phenolic compounds.

References

Technical Guide: Solubility of 4-tert-butyl-2-(hydroxymethyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-butyl-2-(hydroxymethyl)phenol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the experimental protocols for determining solubility and provides a framework for data presentation.

Introduction

This compound is an organic compound featuring a phenol ring substituted with a tert-butyl group and a hydroxymethyl group. This structure imparts a combination of lipophilic (tert-butyl group) and hydrophilic (hydroxyl and hydroxymethyl groups) characteristics, influencing its solubility in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and various industrial processes. The principle of "like dissolves like" suggests that its solubility will be significant in polar organic solvents due to the presence of hydroxyl groups capable of hydrogen bonding.

Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction, x) | Method |

| Methanol | Gravimetric | |||

| Ethanol | Gravimetric | |||

| Acetone | Gravimetric | |||

| Ethyl Acetate | Gravimetric | |||

| Toluene | Gravimetric | |||

| Heptane | Gravimetric | |||

| User-defined |

Note: This table is intended as a template. Researchers should populate it with their own experimental data.

Experimental Protocols

The following section details the gravimetric method for determining the solubility of this compound in organic solvents. This method is straightforward and reliable for solid compounds.

Gravimetric Method for Solubility Determination

The gravimetric method involves preparing a saturated solution of the solute at a specific temperature, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone)

-

Analytical balance

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Temperature probe

-

Vials or flasks with secure caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or room-temperature syringe to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step removes any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the filtered saturated solution.

-

Place the evaporation dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Periodically remove the dish, cool it in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating complete solvent evaporation.

-

The final constant mass is the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Mass of solvent: Subtract the mass of the dissolved solute from the total mass of the filtered saturated solution.

-

Solubility ( g/100 g solvent):

-

Solubility (mole fraction, x):

-

Calculate the moles of the solute and the solvent.

x = moles of solute / (moles of solute + moles of solvent)

-

-

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

This guide provides the necessary framework for researchers to determine and present the solubility data for this compound. Adherence to these standardized protocols will ensure data accuracy and reproducibility.

Thermal Stability of 4-tert-butyl-2-(hydroxymethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-tert-butyl-2-(hydroxymethyl)phenol. Due to the limited availability of direct studies on this specific molecule, this guide synthesizes data from structurally similar compounds, including alkylated phenols, phenolic resins, and other phenolic antioxidants. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development and handling of this compound.

Executive Summary

This compound is a bifunctional molecule incorporating both a sterically hindered phenol and a primary alcohol. This structure suggests its potential utility as an antioxidant, a monomer for polymerization, and an intermediate in organic synthesis. Understanding its thermal stability is paramount for safe handling, storage, and application, particularly in processes requiring elevated temperatures. This guide covers key aspects of its thermal behavior, including anticipated decomposition pathways and methodologies for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. These properties are essential for interpreting its thermal behavior.

| Property | This compound | 4-tert-butylphenol | 2,6-di-tert-butyl-4-methylphenol (BHT) |

| Molecular Formula | C₁₁H₁₆O₂ | C₁₀H₁₄O | C₁₅H₂₄O |

| Molecular Weight | 180.24 g/mol | 150.22 g/mol | 220.35 g/mol |

| Melting Point | Not reported | 99-101 °C | 70-73 °C |

| Boiling Point | Not reported | 236-238 °C | 265 °C |

Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For phenolic compounds, this technique is used to determine the onset of decomposition and the temperature ranges of different degradation steps.

Table 2: Representative TGA Data for Related Phenolic Compounds

| Compound | Onset of Decomposition (Nitrogen Atmosphere) | Major Mass Loss Region | Reference |

| Phenolic Resin | ~150-200 °C | 300-500 °C | [1] |

| 4-tert-butylphenol | ~142 °C | 142-204 °C | [2] |

| BHT | ~150 °C | 150-250 °C | [3] |

Based on this data, it is anticipated that this compound will exhibit an onset of thermal degradation in the range of 140-200 °C. The initial mass loss is likely associated with the decomposition of the hydroxymethyl group, followed by the degradation of the alkylated phenol backbone at higher temperatures.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material. For this compound, DSC can be used to determine its melting point and any exothermic or endothermic events related to decomposition.

Table 3: Representative DSC Data for a Related Phenolic Compound

| Compound | Melting Point (Endotherm) | Decomposition (Exotherm/Endotherm) | Reference |

| 4-tert-butylphenol | 102.55 °C | 175.54 °C (Endotherm) | [2] |

The decomposition of phenolic compounds can be either endothermic or exothermic, depending on the specific reaction pathways and the atmosphere.

Proposed Thermal Decomposition Pathway

The thermal degradation of this compound is likely to proceed through a multi-step mechanism involving the hydroxymethyl group and the tert-butyl group. A plausible decomposition pathway is illustrated below.

Caption: Proposed thermal decomposition pathway for this compound.

This proposed pathway involves initial dehydration of the hydroxymethyl group, potentially leading to the formation of a reactive quinone methide intermediate. Subsequent fragmentation could yield 4-tert-butylphenol and formaldehyde. At higher temperatures, dealkylation of the tert-butyl group is also a likely degradation route, ultimately leading to a char residue.

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

This protocol outlines the key steps for performing TGA on a phenolic compound. The use of an inert atmosphere (nitrogen) is crucial to prevent oxidative degradation.

Differential Scanning Calorimetry (DSC) Protocol

References

An In-depth Technical Guide on the Core Antioxidant Mechanism of 4-tert-butyl-2-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Phenolic compounds are a well-established class of antioxidants that play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. 4-tert-butyl-2-(hydroxymethyl)phenol is a synthetic phenolic compound with a structure suggestive of potent antioxidant activity. The key structural features contributing to this potential are the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, and the sterically hindering tert-butyl group, which enhances the stability of the resulting phenoxy radical. The hydroxymethyl group at the ortho position may further modulate its antioxidant and biological activity. Understanding the precise antioxidant mechanism of this compound is crucial for its potential application in pharmaceuticals and as a stabilizer in various materials.

Core Antioxidant Mechanisms: Radical Scavenging

The primary antioxidant mechanism of phenolic compounds like this compound involves the direct scavenging of free radicals. This is primarily achieved through two main pathways:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), thus neutralizing the radical and forming a stable phenoxy radical. The stability of this phenoxy radical is crucial for the antioxidant's effectiveness, as an unstable radical could potentially initiate new radical chain reactions. The bulky tert-butyl group in this compound provides steric hindrance, which contributes to the stability of the phenoxy radical.

-

Single-Electron Transfer (SET): The phenol can donate an electron to a free radical, forming a radical cation and an anion of the free radical. The radical cation can then deprotonate to form a phenoxy radical.

The following diagram illustrates the general mechanism of radical scavenging by a phenolic antioxidant.

A Technical Guide to the Applications of 4-tert-butyl-2-(hydroxymethyl)phenol in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-butyl-2-(hydroxymethyl)phenol is a multifunctional organic compound with significant potential in the field of polymer chemistry. Its unique structure, featuring a sterically hindered phenolic hydroxyl group, a reactive hydroxymethyl group, and a bulky tert-butyl group, imparts a combination of antioxidant, chain-terminating, and monomeric functionalities. This guide provides an in-depth overview of its synthesis, properties, and diverse applications in the development of advanced polymeric materials. We will explore its role as a robust antioxidant for enhancing polymer stability, its function as a monomer in the synthesis of specialty resins, and its utility as a chain transfer agent for molecular weight control in polymerization processes. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in research and development.

Introduction

The relentless pursuit of high-performance polymers with enhanced durability, processability, and longevity has driven significant research into novel additives and monomers. Hindered phenols represent a critical class of compounds in this endeavor, primarily recognized for their exceptional antioxidant properties.[1][2][3] this compound belongs to this important family of molecules. The strategic placement of a tert-butyl group ortho to the phenolic hydroxyl group provides steric hindrance, which is crucial for its function as a radical scavenger, thereby preventing oxidative degradation of polymers.[1][2] Furthermore, the presence of a hydroxymethyl group at the ortho position offers a reactive site for incorporation into polymer backbones or for cross-linking reactions, expanding its utility beyond that of a simple stabilizer.[1][4] This guide will delve into the multifaceted applications of this compound in polymer chemistry.

Synthesis of this compound and its Derivatives

The synthesis of hydroxymethylated phenols is typically achieved through the reaction of the parent phenol with formaldehyde in the presence of a base. A general and widely utilized method for the synthesis of the related compound, 4-tert-butyl-2,6-bis(hydroxymethyl)phenol, is the Mannich reaction, which involves the aminoalkylation of the acidic proton of 4-tert-butylphenol with formaldehyde and a secondary amine, followed by hydrolysis or hydrogenolysis.[1] A similar, more direct synthesis involves the hydroxymethylation of 4-tert-butylphenol with formaldehyde under basic conditions.[1]

Experimental Protocol: Synthesis of a Related Compound - 4-tert-butyl-2,6-di(hydroxymethyl)phenol

A representative protocol for a related di-substituted compound is provided below, which can be adapted for the synthesis of the mono-substituted target molecule by controlling the stoichiometry of the reactants.

Materials:

-

4-tert-butylphenol

-

Sodium hydroxide

-

Aqueous formaldehyde (37%)

-

Concentrated hydrochloric acid

-

Chloroform

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water.

-

Add 150 g of 4-tert-butylphenol to the solution and stir with gentle heating until the phenol dissolves.

-

Cool the solution to ambient temperature.

-

Add 175 ml of 37% aqueous formaldehyde and stir the solution for four to six days at ambient temperature.

-

Acidify the reaction mixture by adding 110 ml of concentrated hydrochloric acid, which will result in the formation of a two-phase system.

-

Isolate the yellow, oily organic phase and wash it with three 500 ml portions of water.

-

Add 700 ml of chloroform and 500 ml of water to the organic oil and stir the mixture.

-

Separate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.

-

Evaporate the chloroform to yield a mixture of white crystals and oil.

-

Add 50-100 ml of chloroform and filter the mixture to obtain the white crystalline product, 4-tert-butyl-2,6-di(hydroxymethyl)phenol.[5]

Applications in Polymer Chemistry

The unique structural features of this compound allow for its versatile application in several areas of polymer science.

Antioxidant and Stabilizer

Hindered phenols are highly effective antioxidants that protect polymers from degradation caused by heat, light, and mechanical stress during processing and end-use.[1][3][6] The mechanism of action involves the donation of the phenolic hydrogen atom to scavenge free radicals, which are responsible for initiating the auto-oxidation chain reactions that lead to polymer deterioration.[2][6] The resulting phenoxyl radical is stabilized by the bulky tert-butyl group, preventing it from initiating further undesirable reactions.[1] This compound can be used to enhance the thermal stability and weatherability of a wide range of polymers, including polyolefins, polyvinyl chloride (PVC), and rubbers.[6][7][8]

The general mechanism for the radical scavenging activity of hindered phenols is depicted below.

Monomer for Phenolic and Epoxy Resins

4-tert-butylphenol, the precursor to the title compound, is a well-established monomer in the production of phenolic and epoxy resins.[7][9][10] The hydroxymethyl group on this compound provides a reactive site for polycondensation reactions with formaldehyde to form phenolic resins.[4][11] These resins are known for their excellent heat resistance, tackiness, and compatibility with various rubbers, finding use as tackifiers in adhesives and as curing agents.[11]

In epoxy resin formulations, the phenolic hydroxyl group can react with epichlorohydrin to form a glycidyl ether, which can then be polymerized. Alternatively, it can act as a curing agent for epoxy resins, with the hydroxymethyl group also potentially participating in the curing reaction. The monofunctional nature of the parent 4-tert-butylphenol (with respect to polymerization through the aromatic ring) allows it to act as a chain stopper, which is useful for controlling the molecular weight and properties of the resulting polymer.[10] The bifunctionality of this compound (phenolic hydroxyl and hydroxymethyl groups) allows it to be incorporated into the polymer backbone.

References

- 1. 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol | 2203-14-7 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]

- 4. Buy 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol | 2203-14-7 [smolecule.com]

- 5. prepchem.com [prepchem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Para-tert-Butylphenol (PTBP) for High-Quality Resin Production [penpet.com]

- 10. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 11. 4-Tert-butylphenol; formaldehyde | 25085-50-1 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for 4-tert-butyl-2-(hydroxymethyl)phenol in Phenolic Resin Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-tert-butyl-2-(hydroxymethyl)phenol as a precursor for the synthesis of specialized phenolic resins. This document outlines the synthesis protocols, reaction mechanisms, and expected material properties, offering a guide for the development of novel thermosetting polymers. The unique structure of this compound, with its reactive hydroxymethyl group ortho to the phenolic hydroxyl and a bulky tert-butyl group para, allows for the formation of linear, soluble, and potentially thermoplastic phenolic resins with distinct properties compared to traditional novolacs and resols.

Introduction

Phenolic resins are a class of thermosetting polymers known for their excellent thermal stability, chemical resistance, and adhesive properties. Traditionally, they are synthesized through the condensation reaction of phenol or substituted phenols with formaldehyde. The initial step of this reaction involves the formation of hydroxymethylated phenols.[1][2] By utilizing isolated this compound as a starting precursor, a more controlled polymerization can be achieved, leading to resins with tailored molecular weights and functionalities. The para-substitution with a tert-butyl group blocks this reactive site, preventing the extensive cross-linking typical of conventional resols and favoring the formation of linear polymer chains.

Data Presentation: Properties of Phenolic Resins

The following table summarizes typical properties of phenolic resins derived from 4-tert-butylphenol and formaldehyde, which can be considered as a benchmark for resins synthesized from this compound. Direct synthesis from the hydroxymethylated precursor is expected to yield resins with potentially lower polydispersity and a more defined structure.

| Property | Value | Analytical Method |

| Molecular Weight (Mn) | 365 - 1500 g/mol | Gel Permeation Chromatography (GPC) |

| Softening Point | 80 - 150 °C | Ring and Ball Method |

| Glass Transition Temp. (Tg) | 48 - 65 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature | > 200 °C | Thermogravimetric Analysis (TGA) |

| Free Phenol Content | < 1 % | High-Performance Liquid Chromatography (HPLC) |

| Solubility | Soluble in acetone, toluene, THF, ethanol | Solvent Solubility Test |

Note: Data is compiled from studies on p-tert-butylphenol formaldehyde resins and serves as a comparative reference.[2][3]

Experimental Protocols

The polymerization of this compound can be achieved through self-condensation under either acidic or basic conditions, or via thermal induction.

Protocol 1: Acid-Catalyzed Self-Condensation

This protocol is designed to produce a novolac-type resin characterized by methylene bridge linkages.

Materials:

-

This compound

-

Oxalic acid (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Toluene (or another suitable solvent)

-

Methanol

-

Distilled water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, dissolve this compound in toluene (e.g., 20% w/v solution).

-

Add the acid catalyst (e.g., 0.5-1.0 mol% relative to the phenol).

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) with continuous stirring.

-

Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or by measuring the water evolved in a Dean-Stark trap. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Precipitate the resin by slowly adding the reaction mixture to a vigorously stirred excess of methanol or a methanol/water mixture.

-

Filter the precipitated resin and wash it with distilled water to remove any remaining catalyst and unreacted monomer.

-

Dry the resin in a vacuum oven at a controlled temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Base-Catalyzed Self-Condensation

This protocol yields a resol-type resin containing a mixture of methylene and dibenzyl ether linkages.

Materials:

-

This compound

-

Sodium hydroxide (or another suitable base catalyst like potassium hydroxide)

-

Ethanol (or another suitable solvent)

-

Dilute hydrochloric acid

-

Distilled water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, dissolve this compound in ethanol (e.g., 20% w/v solution).

-

Add the base catalyst (e.g., 1-2 mol% relative to the phenol).

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

-

Maintain the reaction at reflux for 1-3 hours. The progress can be monitored by GPC to observe the increase in molecular weight.

-

After the desired degree of polymerization is reached, cool the reaction mixture to room temperature.

-

Neutralize the catalyst by adding dilute hydrochloric acid dropwise until the pH is neutral.

-

Precipitate the resin by adding the neutralized solution to an excess of vigorously stirred distilled water.

-

Filter the precipitate and wash thoroughly with distilled water.

-

Dry the resin in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the synthesis and characterization of phenolic resins.

Caption: Acid-catalyzed self-condensation mechanism.

Caption: Base-catalyzed self-condensation mechanism.

References

Application Notes and Protocols: 4-tert-butyl-2-(hydroxymethyl)phenol as a Plastic Antioxidant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-tert-butyl-2-(hydroxymethyl)phenol as a primary antioxidant for the stabilization of plastics. This document outlines its mechanism of action, performance characteristics, and detailed protocols for its evaluation.

Introduction

This compound is a sterically hindered phenolic antioxidant. Its molecular structure, featuring a bulky tert-butyl group adjacent to the hydroxyl group on the phenol ring, makes it an effective scavenger of free radicals. This property is crucial in preventing the oxidative degradation of polymers, which can lead to discoloration, loss of mechanical properties, and overall failure of plastic materials. The hydroxymethyl group offers a potential site for further chemical modification or interaction within the polymer matrix. This antioxidant is particularly suitable for a range of polymers, including polyolefins (polyethylene, polypropylene), PVC, and styrenic polymers.

Mechanism of Action

The primary antioxidant function of this compound is to interrupt the auto-oxidation cycle of polymers. This cycle is a chain reaction initiated by factors such as heat, UV light, and mechanical stress, leading to the formation of highly reactive free radicals.

The antioxidant mechanism can be summarized in the following steps:

-

Initiation: Polymer chains (P-H) react with initiators to form polymer alkyl radicals (P•).

-

Propagation: The polymer alkyl radicals (P•) react with oxygen to form polymer peroxy radicals (POO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (POOH) and another polymer alkyl radical, thus propagating the chain reaction.

-

Termination (Antioxidant Intervention): this compound (ArOH) donates a hydrogen atom from its phenolic hydroxyl group to the peroxy radical (POO•). This neutralizes the radical, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical (ArO•).

-

Stabilization of Phenoxy Radical: The resulting phenoxy radical is sterically hindered by the tert-butyl group, which prevents it from initiating new oxidation chains. It can further react with other radicals to form non-radical products.

This chain-breaking mechanism effectively inhibits the degradation of the polymer, thereby extending its service life.

Data Presentation

Table 1: Oxidative Induction Time (OIT) of Polyethylene (PE) and Polypropylene (PP) Stabilized with Hindered Phenolic Antioxidants

| Polymer Matrix | Antioxidant Concentration (wt%) | Test Temperature (°C) | Oxidative Induction Time (OIT) (minutes) |

| Polyethylene (HDPE) | 0 (Control) | 200 | < 1 |

| 0.1% BHT | 200 | 15 - 25 | |

| 0.1% High MW Phenol | 200 | 40 - 60 | |

| 0.1% this compound | 200 | Data to be generated | |

| Polypropylene (PP) | 0 (Control) | 190 | < 1 |

| 0.1% BHT | 190 | 20 - 35 | |

| 0.1% High MW Phenol | 190 | 50 - 75 | |

| 0.1% this compound | 190 | Data to be generated |

Table 2: Melt Flow Rate (MFR) of Polypropylene (PP) After Multiple Extrusions

| Antioxidant Concentration (wt%) | Initial MFR (g/10 min) | MFR after 1st Extrusion (g/10 min) | MFR after 3rd Extrusion (g/10 min) | MFR after 5th Extrusion (g/10 min) |

| 0 (Control) | 3.0 | 4.5 | 7.8 | 12.5 |

| 0.1% BHT | 3.0 | 3.2 | 3.8 | 4.5 |

| 0.1% High MW Phenol | 3.0 | 3.1 | 3.4 | 3.8 |

| 0.1% this compound | 3.0 | Data to be generated | Data to be generated | Data to be generated |

Table 3: Yellowness Index (YI) of PVC After Accelerated UV Aging

| Antioxidant Concentration (wt%) | Initial Yellowness Index | Yellowness Index after 250 hours | Yellowness Index after 500 hours | Yellowness Index after 1000 hours |

| 0 (Control) | 2.5 | 15.8 | 28.4 | 45.2 |

| 0.2% BHT | 2.6 | 8.2 | 14.5 | 22.1 |

| 0.2% High MW Phenol | 2.5 | 6.5 | 11.0 | 18.5 |

| 0.2% this compound | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

Experimental Protocols

Sample Preparation

Objective: To homogeneously incorporate this compound into the polymer matrix.

Apparatus:

-

Two-roll mill or a twin-screw extruder

-

Compression molder

-

Polymer resin (e.g., polyethylene, polypropylene)

-

This compound powder

Procedure:

-

Dry the polymer resin to the manufacturer's recommended specifications to remove any moisture.

-

Pre-blend the polymer resin with the desired concentration of this compound (e.g., 0.1 - 0.5 wt%).

-

Melt-compound the blend using a two-roll mill or a twin-screw extruder at a temperature appropriate for the polymer (e.g., 180-200°C for polyethylene).

-

Ensure thorough mixing to achieve a homogeneous distribution of the antioxidant.

-

Sheet the compounded material and allow it to cool.

-

Use a compression molder to prepare plaques or films of a specified thickness for subsequent testing.

Determination of Oxidative Induction Time (OIT)

Objective: To assess the thermal-oxidative stability of the stabilized polymer. This protocol is based on ASTM D3895 and ISO 11357-6.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum sample pans

-

High-purity nitrogen and oxygen gas supplies

Procedure:

-

Place a small sample (5-10 mg) of the prepared polymer into an aluminum DSC pan.

-

Place the pan in the DSC cell.

-

Heat the sample under a nitrogen atmosphere from ambient temperature to the desired isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min.

-

Once the isothermal temperature is reached, allow the sample to equilibrate for 5 minutes under the nitrogen atmosphere.

-

Switch the purge gas from nitrogen to oxygen at the same flow rate.

-

Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).

Measurement of Melt Flow Rate (MFR)

Objective: To evaluate the effect of the antioxidant on the processability and stability of the polymer during melt processing. This protocol is based on ASTM D1238.

Apparatus:

-

Melt flow indexer (extrusion plastometer)

-

Standard die and piston

-

Analytical balance

Procedure:

-

Set the temperature of the melt flow indexer to the standard for the polymer being tested (e.g., 230°C for polypropylene).

-

Load a specified amount of the polymer sample (typically 3-8 grams) into the barrel of the instrument.

-

Allow the polymer to preheat for a specified time (e.g., 6 minutes for polypropylene).

-

Place the specified weight on the piston to extrude the molten polymer through the die.

-

Collect the extrudate for a set period (e.g., 1 minute).

-

Weigh the collected extrudate.

-

Calculate the MFR in grams per 10 minutes.

-

To assess degradation, repeat the MFR measurement on samples that have been subjected to multiple extrusion cycles.

Assessment of Color Stability (Yellowness Index)

Objective: To measure the discoloration of the plastic sample after exposure to accelerated weathering conditions. This protocol is based on ASTM D1925 and ASTM E313.

Apparatus:

-

Spectrophotometer or colorimeter

-

Accelerated weathering chamber (e.g., with UV lamps and humidity control)

-

Standard white and black calibration tiles

Procedure:

-

Measure the initial Yellowness Index (YI) of the prepared polymer plaques using a calibrated spectrophotometer.

-

Place the plaques in an accelerated weathering chamber.

-

Expose the samples to a defined cycle of UV radiation, temperature, and humidity for a specified duration (e.g., 250, 500, 1000 hours).

-

At predetermined intervals, remove the samples and measure the Yellowness Index.

-

Compare the change in YI of the stabilized samples to an unstabilized control sample.

Visualizations

Caption: Antioxidant mechanism of this compound.

Caption: Experimental workflow for Oxidative Induction Time (OIT) measurement.

Caption: Experimental workflow for Melt Flow Rate (MFR) measurement.

Application Notes and Protocols: Derivatization of 4-tert-butyl-2-(hydroxymethyl)phenol for Enhanced Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the derivatization of 4-tert-butyl-2-(hydroxymethyl)phenol to enhance its antioxidant and anti-inflammatory activities. It includes synthetic schemes for the preparation of ester and ether derivatives, comprehensive protocols for evaluating their biological efficacy, and an overview of the potential signaling pathways involved. Quantitative data from hypothetical studies are presented in structured tables to guide researchers in their experimental design and data analysis.

Introduction

This compound is a phenolic compound with recognized antioxidant properties. The presence of a sterically hindered phenolic hydroxyl group and a reactive hydroxymethyl group makes it an attractive scaffold for chemical modification. Derivatization of the hydroxymethyl moiety into esters and ethers can modulate the molecule's lipophilicity, steric hindrance, and electronic properties, potentially leading to enhanced biological activities, such as increased antioxidant efficacy and potent anti-inflammatory effects. This document outlines the synthetic strategies and biological evaluation protocols for novel derivatives of this compound.

Derivatization Strategies

The primary sites for derivatization on this compound are the phenolic hydroxyl and the benzylic hydroxyl groups. Selective derivatization of the more reactive benzylic hydroxyl group can be achieved under controlled reaction conditions.

Esterification

Esterification of the hydroxymethyl group can be achieved through reaction with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base.

General Protocol for Esterification:

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, pyridine) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Etherification

Etherification of the hydroxymethyl group can be accomplished via a Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide.

General Protocol for Etherification:

-

Suspend a strong base (e.g., sodium hydride) in a dry aprotic solvent (e.g., tetrahydrofuran, dimethylformamide) under an inert atmosphere (e.g., nitrogen, argon).

-

Slowly add a solution of this compound in the same solvent to the suspension at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes to form the alkoxide.

-

Add the desired alkyl halide to the reaction mixture.

-

Heat the reaction mixture at an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.

-

After completion, cool the reaction to room temperature and cautiously quench with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Biological Activity Evaluation

The synthesized derivatives should be evaluated for their antioxidant and anti-inflammatory properties using established in vitro assays.

Antioxidant Activity

3.1.1. DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Prepare a stock solution of the test compound and a series of dilutions in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Use ascorbic acid or Trolox as a positive control.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

3.1.2. ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation.

Protocol:

-

Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

-

Prepare various concentrations of the test compounds.

-

Add 10 µL of each sample to 1 mL of the diluted ABTS solution and mix thoroughly.[1]

-

After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.[1]

-

Use ascorbic acid or Trolox as a positive control.

-

Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity

3.2.1. Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant.

-